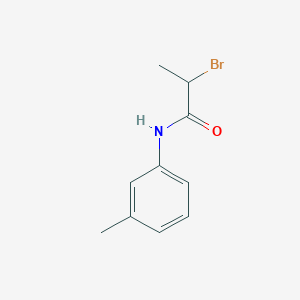

![molecular formula C14H11FO2 B1332198 2-[2-(4-fluorophenyl)phenyl]acetic Acid CAS No. 87293-37-6](/img/structure/B1332198.png)

2-[2-(4-fluorophenyl)phenyl]acetic Acid

Overview

Description

The compound of interest, 2-[2-(4-fluorophenyl)phenyl]acetic Acid, is a fluorinated aromatic acetic acid derivative. While the provided papers do not directly discuss this exact compound, they do provide insights into similar fluorinated aromatic compounds and their properties, synthesis, and applications. These compounds are of significant interest due to their potential biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related fluorinated aromatic acetic acids typically involves multi-step reactions, starting from simple aromatic compounds or their halogenated derivatives. For instance, the synthesis of 2-(4-fluorophenoxy) acetic acid was achieved by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . Similarly, 2-fluoro-2-phenylacetic acid was synthesized from phenylglycine through a fluorodeamination reaction in a mixture of HF and pyridine . These methods highlight the versatility of synthetic approaches to access fluorinated aromatic acetic acids.

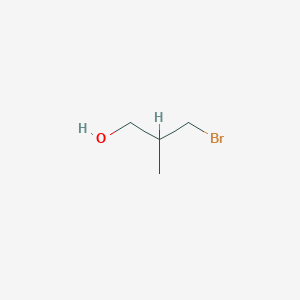

Molecular Structure Analysis

The molecular structure of fluorinated aromatic acetic acids is characterized by the presence of a fluorine atom on the aromatic ring, which can significantly influence the physical and chemical properties of the molecule. For example, the crystal structures of polymorphs of a related compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, were analyzed using single crystal X-ray diffraction and solid-state NMR techniques . These studies provide insights into the molecular conformation and intermolecular interactions, which are crucial for understanding the behavior of such compounds.

Chemical Reactions Analysis

Fluorinated aromatic acetic acids can participate in various chemical reactions due to their reactive functional groups. The presence of the acetic acid moiety allows for reactions typical of carboxylic acids, such as esterification and amidation. For example, 2-fluoro-2-phenylacetic acid was used as a chiral derivatizing agent, where its esters with substituted-phenyl alcohols were studied using 19F NMR spectroscopy . These reactions are important for the modification and derivatization of the compounds for further applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic acetic acids are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased stability of the molecule and can affect its reactivity. The fluorine atom also impacts the acidity of the acetic acid group, potentially making it a stronger acid compared to its non-fluorinated counterparts. The compound 2-(4-fluorophenoxy) acetic acid was characterized by its crystal data, and its structure was stabilized by C-H···O and C-H···Cg interactions . The fluorine atom's impact on the chemical shifts in NMR spectroscopy is also a notable property, as seen in the use of 2-fluoro-2-phenylacetic acid for enantiomeric distinction .

Scientific Research Applications

Antitumor Properties

2-Phenyl-4-quinolone acetic acids, including derivatives similar to 2-[2-(4-fluorophenyl)phenyl]acetic acid, have shown potent cytotoxicity against human tumor cell lines. These compounds demonstrate significant antitumor activity due to their interaction with tubulin and cytotoxic effects at nanomolar concentrations (Xia et al., 2003).

Molecular and Crystal Structure Analysis

Studies have investigated the structural aspects of molecules similar to this compound. For example, the structural analysis of ortho-fluorophenylglycine, a related compound, revealed insights into its molecular and crystal structure, including its planar acetate anion and hydrogen bonding patterns (Burns & Hagaman, 1993).

Chiral Derivatizing Agent

2-Fluoro-2-phenyl acetic acid, closely related to the compound of interest, has been utilized as a derivatizing chiral agent. This application is particularly useful in distinguishing enantiomers and determining the enantiomeric excess of secondary alcohols using 19F NMR spectra (Hamman et al., 1987).

Photo-Degradation Study

Research on photo-degradation behavior of pharmaceutical compounds, including those structurally similar to this compound, provides valuable insights. Such studies help understand how these compounds react and degrade under specific conditions, which is essential for stability and formulation considerations in pharmaceutical development (Wu et al., 2007).

Anti-Inflammatory Activity

Some derivatives of (2-phenoxyphenyl)acetic acids, which are structurally related to the compound , have demonstrated significant anti-inflammatory activity. This includes the ability to inhibit certain inflammatory responses in biological systems (Atkinson et al., 1983).

Solid-State Characterization and Development

The study of polymorphic forms of similar compounds provides insights into their solid-state properties, which is crucial for drug development and formulation. Such research can guide the selection of appropriate polymorphic forms for pharmaceutical applications (Katrincic et al., 2009).

Synthesis and Characterization

Research into the synthesis and characterization of similar compounds, like the synthesis of 2-(2,5-diamino phenyl)ethanol from 3-fluorophenyl acetic acid, contributes to a deeper understanding of these chemicals' properties and potential applications (Zhao, 2007).

Synthesis of Anti-Inflammatory Hydrazides

N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, compounds with a structure similar to the one , have been synthesized and evaluated for their anti-inflammatory activity. Such studies contribute to the development of new therapeutic agents (Nakhostin et al., 2016).

Comparative Studies and Reactivity Analysis

Comparative studies of halogen-substituted phenylacetic acids offer valuable insights into their reactivity, acidity, and vibrational spectra. Such analyses are crucial for understanding the chemical behavior of these compounds under various conditions (Srivastava et al., 2015).

Mechanism of Action

Target of Action

It’s known that similar compounds can modulate signal transduction and transcription activation pathways associated with nuclear factor kappab (nfkappab), a principal transcription factor in the expression of many molecules involved in cell growth, cell death, and inflammation .

Mode of Action

It’s known that similar compounds can interact with their targets via electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . This interaction can result in changes at the molecular level, potentially affecting cell growth, cell death, and inflammation .

Biochemical Pathways

It’s known that similar compounds can affect pathways associated with cell growth, cell death, and inflammation .

Pharmacokinetics

The compound’s molecular formula is c14h11fo2, and it has an average mass of 230234 Da . These properties can influence the compound’s bioavailability.

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name |

2-[2-(4-fluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEXCPMVXXPJZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362669 | |

| Record name | 2-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87293-37-6 | |

| Record name | 2-biphenyl-4'-fluoro-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 87293-37-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Bromomethyl(ethoxy)phosphoryl]oxyethane](/img/structure/B1332122.png)

![Acetamide, N-[2-[4-(acetyloxy)phenyl]cyclopropyl]-](/img/structure/B1332138.png)

![3-[Acetyl(methyl)amino]propanoic acid](/img/structure/B1332143.png)